6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom, an isopropyl group, and a phenyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide to form 2-chloro-N2-isopropyl-1,3,5-triazine-4,6-diamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the chlorine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the nitrogen atoms in the triazine ring.
Scientific Research Applications
6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its isopropyl and phenyl groups differentiate it from other triazine compounds, leading to unique reactivity and applications .
Properties
IUPAC Name |
6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIWCUXRQXXJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324627 | |
Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53773-09-4 | |
Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.